molecular formula C19H12N6O2 B11507857 6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11507857
M. Wt: 356.3 g/mol
InChI Key: XRUKLGPALYIEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique spiro structure, which is known for its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the spiro[indole-pyrano[2,3-c]pyrazole] core through cyclization reactions. Common reagents used in these reactions include aldehydes, hydrazines, and nitriles under various conditions such as reflux or microwave irradiation .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.

    Cyclization: Intramolecular cyclization reactions are crucial for forming the spiro structure

Scientific Research Applications

6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s spiro structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile include:

The uniqueness of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro configuration, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H12N6O2

Molecular Weight

356.3 g/mol

IUPAC Name

6'-amino-2-oxo-3'-pyridin-4-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C19H12N6O2/c20-9-12-16(21)27-17-14(15(24-25-17)10-5-7-22-8-6-10)19(12)11-3-1-2-4-13(11)23-18(19)26/h1-8H,21H2,(H,23,26)(H,24,25)

InChI Key

XRUKLGPALYIEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=NC=C5)N)C#N)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.